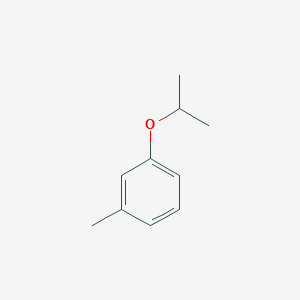

1-Methyl-3-(propan-2-yloxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-Isopropoxytoluene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene, where the methyl group is substituted with a propan-2-yloxy group.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with isopropyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound .

化学反応の分析

Types of Reactions: 1-Methyl-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed:

Oxidation: Phenols, quinones.

Reduction: Alcohols, alkanes.

Substitution: Nitro, sulfo, and halo derivatives

科学的研究の応用

1-Methyl-3-(propan-2-yloxy)benzene has diverse applications in scientific research:

作用機序

The mechanism of action of 1-Methyl-3-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to molecular targets .

類似化合物との比較

- 1-Methoxy-3-phenyl-2-propanol

- 2-(Benzyl)-3-bromo-propan-1-ol

- 1-Ethoxy-3-phenyl-2-propanol

Comparison: 1-Methyl-3-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and materials science .

生物活性

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene or m-cymene, is an organic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention for its various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound features a benzene ring substituted with a methyl group and a propan-2-yloxy group at the meta position. Its synthesis can be achieved through several methods, including Williamson ether synthesis and Friedel-Crafts alkylation. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that involve disrupting cell membrane integrity or inhibiting key metabolic pathways. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that this compound can modulate inflammatory responses by influencing the activity of enzymes involved in inflammatory pathways. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators like prostaglandins .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Modulation : It interacts with cellular targets that modulate enzyme activity related to inflammation and metabolism.

- Cell Signaling Pathways : The compound influences signaling pathways that are crucial for cell proliferation and inflammatory responses.

Further studies are ongoing to elucidate these interactions and their implications for medicinal chemistry .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(propan-2-yloxy)benzene | Propan-2-yloxy group at para position | Different substitution pattern affects reactivity |

| 1-Methyl-3-(isopropoxy)benzene | Isopropoxy instead of propan-2-yloxy | Variations in branching influence properties |

| 1-Methyl-3-(butoxy)benzene | Butoxy group instead of propan-2-yloxy | Larger alkyl group impacts solubility |

The specific arrangement of the propan-2-yloxy group at the meta position on the benzene ring gives this compound distinct chemical and physical properties compared to its analogs, influencing its reactivity and applications in industrial chemistry .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that m-cymene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as a natural preservative .

- Anti-inflammatory Mechanisms : Research published in Phytotherapy Research highlighted the compound's ability to reduce inflammation in murine models by downregulating pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .

- Toxicological Assessments : Toxicity studies have shown that while this compound is generally safe at low concentrations, further research is necessary to define its safety profile for clinical applications .

特性

IUPAC Name |

1-methyl-3-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLKLSRFTPNXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499020 |

Source

|

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19177-04-9 |

Source

|

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。